2-Pyridin-2-ylsulfanylpyrimidine
Overview
Description
2-Pyridin-2-ylsulfanylpyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings connected via a sulfur atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and further apoptosis, resulting in cancer cell destruction .
Biochemical Pathways
Pyrimidine biosynthesis is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental functions, such as DNA and RNA biosynthesis . In mammalian cells, pyrimidines can be produced through de novo synthesis pathways taking amino acids as substrates or salvage pathways by uptake of the circulating pyrimidines in the bloodstream .
Pharmacokinetics
Pharmacokinetics generally describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (hsc-t6) . Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
A highly sensitive and selective al3+ sensor, pyrene-2-(pyridin-2-ylmethylsulfanyl)-ethylamine (pp), was found to exhibit a turn-on fluorescence enhancement as high as 74 fold . This probe binds reversibly with Al3+ in the presence of H2EDTA2−, both under intra- and extracellular conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Pyridin-2-ylsulfanylpyrimidine are largely determined by its interactions with various enzymes, proteins, and other biomolecules . The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 . The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient because of the strong electron-pulling effect of the ring nitrogen atoms .
Cellular Effects
This compound can have various effects on different types of cells and cellular processes . For instance, it has been shown to have anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6)
Molecular Mechanism
It is known that pyrimidine derivatives are involved in multiple cellular processes that maintain cell growth and metabolism . Pyrimidine ribonucleotides are essential for cell growth and proliferation . Therefore, it is plausible that this compound may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Metabolic Pathways
This compound may be involved in various metabolic pathways. Pyrimidine ribonucleotides are involved in multiple cellular processes that maintain cell growth and metabolism
Transport and Distribution
It is plausible that it may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is plausible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-ylsulfanylpyrimidine typically involves the coupling of pyridine and pyrimidine derivatives through a sulfur linkage. One common method is the reaction of 2-chloropyrimidine with 2-mercaptopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-ylsulfanylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine or pyrimidine derivatives.
Substitution: Various substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Potential use as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Lacks the sulfur linkage but shares similar pharmacological properties.
2-(Pyridin-2-yl)thiazole: Contains a thiazole ring instead of a pyrimidine ring.
2-(Pyridin-2-yl)benzothiazole: Contains a benzothiazole ring instead of a pyrimidine ring.
Uniqueness
2-Pyridin-2-ylsulfanylpyrimidine is unique due to the presence of both pyridine and pyrimidine rings connected via a sulfur atom. This structural feature imparts distinct electronic and steric properties, which can enhance its binding affinity to various biological targets and improve its pharmacological profile .
Properties
IUPAC Name |
2-pyridin-2-ylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c1-2-5-10-8(4-1)13-9-11-6-3-7-12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSOZMCQINVWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996923 | |
Record name | 2-[(Pyridin-2-yl)sulfanyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75464-86-7 | |
Record name | NSC 311723 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075464867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000757012 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(Pyridin-2-yl)sulfanyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-2-ylsulfanyl)pyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW4QR84ZPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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